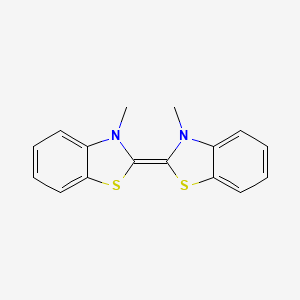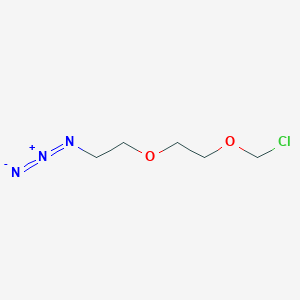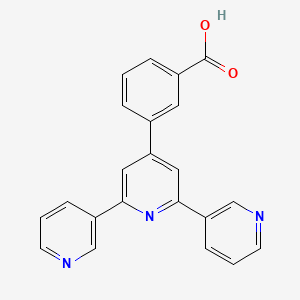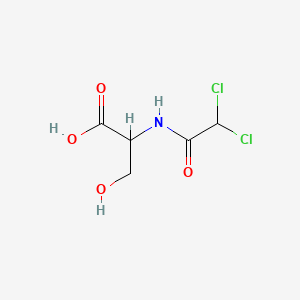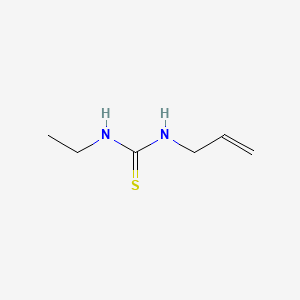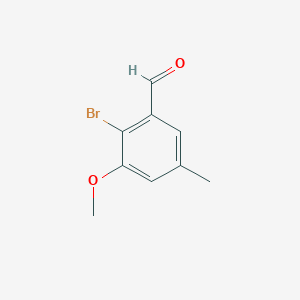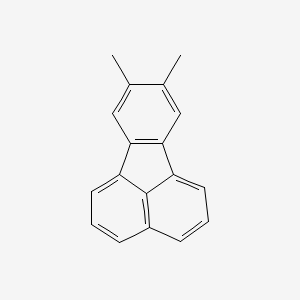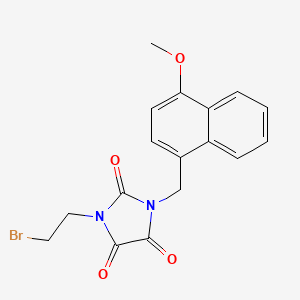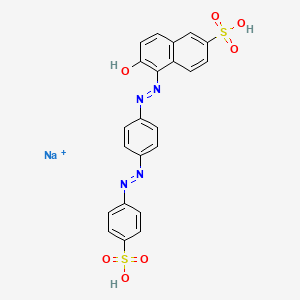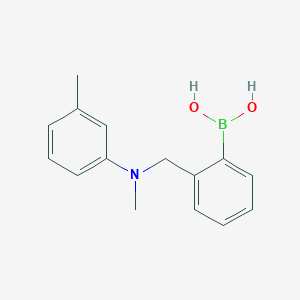
N-(2-Dihydroxyborylbenzyl)-N-methyl-M-tolylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Dihydroxyborylbenzyl)-N-methyl-M-tolylamine is a chemical compound with the molecular formula C15H18BNO2 and a molecular weight of 255.12 g/mol . This compound is known for its unique structure, which includes a boronic acid group, making it a valuable reagent in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Dihydroxyborylbenzyl)-N-methyl-M-tolylamine typically involves the reaction of 2-bromobenzyl alcohol with N-methyl-M-tolylamine in the presence of a palladium catalyst. The reaction conditions often include a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The resulting intermediate is then treated with a boronic acid derivative to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is also common in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
N-(2-Dihydroxyborylbenzyl)-N-methyl-M-tolylamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the boronic acid group to an alcohol.
Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Palladium catalysts and bases like potassium carbonate are typical reagents in Suzuki-Miyaura reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Various substituted aromatic compounds.
Aplicaciones Científicas De Investigación
N-(2-Dihydroxyborylbenzyl)-N-methyl-M-tolylamine has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.
Biology: Employed in the development of fluorescent sensors for detecting saccharides and other biomolecules.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic tool.
Industry: Utilized in the production of advanced materials and polymers.
Mecanismo De Acción
The mechanism of action of N-(2-Dihydroxyborylbenzyl)-N-methyl-M-tolylamine involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is particularly useful in the development of sensors and diagnostic tools. The boronic acid group interacts with molecular targets through the formation of boronate esters, which can be detected using various analytical techniques .
Comparación Con Compuestos Similares
Similar Compounds
4-N-methyl-N’-(2-dihydroxyborylbenzyl)-benzonitrile: A close derivative used as a selective sensor for fluoride ions.
N-(2-Dihydroxyborylbenzyl)-N-methylm-tolylamine: Another similar compound with applications in fluorescence-based sensing.
Uniqueness
N-(2-Dihydroxyborylbenzyl)-N-methyl-M-tolylamine is unique due to its specific structure, which allows for versatile applications in various fields. Its ability to form stable boronate esters makes it particularly valuable in the development of sensors and diagnostic tools .
Propiedades
Número CAS |
436845-46-4 |
|---|---|
Fórmula molecular |
C15H18BNO2 |
Peso molecular |
255.12 g/mol |
Nombre IUPAC |
[2-[(N,3-dimethylanilino)methyl]phenyl]boronic acid |
InChI |
InChI=1S/C15H18BNO2/c1-12-6-5-8-14(10-12)17(2)11-13-7-3-4-9-15(13)16(18)19/h3-10,18-19H,11H2,1-2H3 |
Clave InChI |
WNZUWEHMTXCSPU-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC=CC=C1CN(C)C2=CC=CC(=C2)C)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


